Ropivacaine hydrochloride monohydrate Ropivacaine hydrochloride monohydrate Ropivacaine Hydrochloride is the hydrochloride salt of ropivacaine, a local anesthetic of the amide type with analgesic activity. Ropivacaine binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions and resulting in a stabilization of the neuronal membrane and inhibition of depolarization; nerve impulse generation and propagation are blocked, resulting in a reversible loss of sensation.
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
Brand Name: Vulcanchem
CAS No.: 132112-35-7
VCID: VC20771654
InChI: InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
SMILES: CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Molecular Formula: C17H29ClN2O2
Molecular Weight: 328.9 g/mol

Ropivacaine hydrochloride monohydrate

CAS No.: 132112-35-7

Cat. No.: VC20771654

Molecular Formula: C17H29ClN2O2

Molecular Weight: 328.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Ropivacaine hydrochloride monohydrate - 132112-35-7

CAS No. 132112-35-7
Molecular Formula C17H29ClN2O2
Molecular Weight 328.9 g/mol
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride
Standard InChI InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
Standard InChI Key VSHFRHVKMYGBJL-CKUXDGONSA-N
Isomeric SMILES CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl
SMILES CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Canonical SMILES CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Appearance Solid powder

Chemical Identity and Properties

Ropivacaine hydrochloride monohydrate (CAS 132112-35-7) is an amino amide-type local anesthetic agent with the chemical formula C17H26N2O·HCl·H2O and a molecular weight of 328.88 . The compound exists as a white to off-white powder and is the monohydrated hydrochloride salt form of ropivacaine, specifically referring to the marketed S-enantiomer . It possesses specific optical activity with [α]/D values ranging from -9 to -12 (c = 1 in methanol) .

The physical and chemical properties of ropivacaine hydrochloride monohydrate are summarized in the following table:

PropertyCharacteristic
AppearanceWhite to off-white powder
Melting point267-269°C
Molecular formulaC17H26N2O·HCl·H2O
Molecular weight328.88
Optical activity[α]/D -9 to -12, c = 1 in methanol
Water solubility5mg/mL, clear
Storage temperature2-8°C
IUPAC name(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride monohydrate

Commercial preparations of ropivacaine hydrochloride monohydrate typically have a purity of ≥98%, making it suitable for both clinical and research applications .

Mechanism of Action

Ropivacaine hydrochloride monohydrate functions primarily through its interaction with voltage-gated sodium channels in the neuronal membrane . This interaction results in a reversible blockade of impulse propagation along nerve fibers. The compound decreases the permeability of the neuronal membrane to sodium ions, effectively stabilizing the membrane and inhibiting both the initiation and conduction of nerve impulses .

The mechanism involves several key steps:

  • Penetration of the nerve membrane by the uncharged form of the drug

  • Binding to specific receptor sites within the sodium channel

  • Blockade of sodium influx during depolarization

  • Prevention of threshold potential achievement

  • Inhibition of action potential generation and propagation

This process results in a reversible interruption of neural transmission, providing the anesthetic and analgesic effects observed clinically. Notably, ropivacaine demonstrates preferential blockade of sensory nerve fibers (Aδ and C fibers) over motor neurons, contributing to its clinical utility in situations where sensory blockade with minimal motor impairment is desired .

Historical Development

Ropivacaine hydrochloride monohydrate emerged from research efforts aimed at developing a safer alternative to existing local anesthetics. It was specifically developed after bupivacaine was noted to be associated with cardiac arrest, particularly in pregnant women . This safety concern prompted researchers to pursue compounds with similar anesthetic efficacy but improved cardiovascular safety profiles.

During its development phase, ropivacaine was identified as the S-enantiomer of a chemical series related to bupivacaine and mepivacaine. The compound was labeled as LEA 103 during its preclinical and clinical investigation stages . Animal models demonstrated that ropivacaine had less cardiotoxicity than bupivacaine while maintaining effective anesthetic properties . This improved safety profile represented a significant advancement in local anesthetic development and contributed to its eventual clinical adoption.

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

After administration, ropivacaine hydrochloride monohydrate demonstrates dose-proportional pharmacokinetics. Following intravenous administration, it has a steady-state volume of distribution of approximately 41 ± 7 liters . The compound is highly protein-bound in plasma, with approximately 94% bound primarily to α1-acid glycoprotein . This high protein binding is clinically significant as changes in α1-acid glycoprotein levels, which can occur postoperatively, may affect the free (unbound) concentration of the drug.

Metabolism and Elimination

Ropivacaine is primarily metabolized in the liver through CYP1A2-mediated processes . The elimination half-life varies between 1.6 and 6 hours, depending on the administration route . Approximately 86% of the drug is excreted through the kidneys , making renal function an important consideration in dosing decisions.

The following table presents pharmacokinetic data from clinical trials:

RouteDose (mg)NCmax (mg/L)Tmax (min)
Epidural Infusion1493 ± 10122.4 ± 1n/a
Epidural Infusion2075 ± 206122.8 ± 0.5n/a
Epidural Block1217 ± 277112.3 ± 1.1n/a
Epidural Block15081.1 ± 0.243 ± 14
Plexus Block187.581.6 ± 0.6-
Plexus Block300102.3 ± 0.8-
IV Infusion40121.2 ± 0.2-

Data adapted from FDA documentation

These pharmacokinetic parameters demonstrate that concentration profiles of ropivacaine vary based on the route of administration, with terminal half-life potentially exceeding 30 hours for local infiltration at doses greater than 300 mg .

Clinical Applications

Ropivacaine hydrochloride monohydrate has established a significant role in clinical practice due to its favorable efficacy and safety profile. Its applications span various clinical scenarios, with different concentrations appropriate for specific uses.

Surgical Anesthesia

Higher concentrations (7.5 mg/ml and 10 mg/ml) are primarily indicated for surgical anesthesia in adults and adolescents over 12 years of age . Specific applications include:

  • Epidural blocks for surgery, including Caesarean section

  • Major nerve blocks

  • Field blocks

Acute Pain Management

Lower concentrations (2 mg/ml) are indicated for acute pain management :

  • In adults and adolescents over 12 years: continuous epidural infusion or intermittent bolus administration during postoperative or labor pain

  • In infants from 1 year and children up to 12 years: single and continuous peripheral nerve blocks

  • In neonates, infants, and children up to 12 years: caudal epidural block and continuous epidural infusion

Contraindications

Product NameCatalog #UnitPrice
Ropivacaine Hydrochloride Monohydratesc-20831410 mg$84.00
Ropivacaine Hydrochloride Monohydratesc-208314A100 mg$408.00

Data from commercial supplier

Symbol (GHS)GHS05
Signal wordDanger
Hazard statementsH318
Precautionary statementsP280-P305+P351+P338
Hazard CodesT,Xi
Risk Statements26/27/28-41
Safety Statements22-36/37/39-45-39-26

Data from chemical safety information

Research Applications

In research settings, ropivacaine hydrochloride monohydrate serves as a valuable tool for studying various neurophysiological processes . Its applications include:

  • Investigation of mechanisms underlying nerve blockade

  • Study of pain transmission pathways

  • Analysis of modulation of synaptic transmission

  • Exploration of the pharmacodynamics of local anesthetic action

  • Examination of the molecular basis for selectivity between sensory and motor nerve blockade

  • Understanding differential effects on various nerve fiber types

The compound's distinct pharmacokinetic profile, characterized by its potency and duration of action, makes it particularly useful for investigations into the development of new anesthetics with improved properties . Research applications have also included the synthesis of carbon-14 labeled ropivacaine, which has facilitated detailed pharmacokinetic and metabolic studies .

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